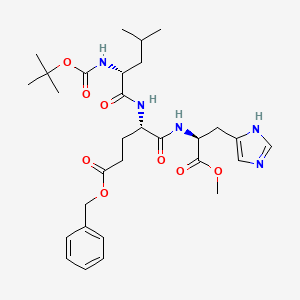![molecular formula C24H29BrN2S2 B15279859 2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)
2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile is a complex organic compound known for its unique structure and properties. It is a derivative of bithiophene, a compound that consists of two thiophene rings. The presence of bromine and hexyl groups in its structure makes it a valuable compound in various scientific research applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile typically involves the bromination of 3,4’-dihexyl-[2,2’-bithiophen] followed by a condensation reaction with malononitrile. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the thiophene rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding dihydro derivatives.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, solvents like tetrahydrofuran (THF), and reaction temperatures around 0°C to room temperature.
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, solvents like acetonitrile, and reaction temperatures around 0°C to 50°C.
Reduction: Lithium aluminum hydride, solvents like ether, and reaction temperatures around 0°C to room temperature.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Scientific Research Applications
2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile has several scientific research applications:
Organic Electronics: Used in the synthesis of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Photocatalysis: Employed in the development of photocatalytic materials for environmental remediation and solar energy conversion.
Material Science: Utilized in the design of novel materials with specific electronic and optical properties for use in sensors and other electronic devices.
Mechanism of Action
The mechanism of action of 2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bromine and hexyl groups contribute to its solubility and processability, enhancing its performance in various applications.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3-hexylthiophene: A similar compound with two bromine atoms and a hexyl group, used as a monomer in the synthesis of conductive polymers.
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene: Another derivative of bithiophene with two bromine atoms and two hexyl groups, known for its excellent solubility and use in organic electronics.
Uniqueness
2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile stands out due to its unique combination of bromine, hexyl groups, and malononitrile moiety. This combination imparts specific electronic properties and solubility characteristics, making it highly valuable in the development of advanced materials for electronic and photocatalytic applications.
Properties
Molecular Formula |
C24H29BrN2S2 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
2-[[5-(5-bromo-4-hexylthiophen-2-yl)-4-hexylthiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C24H29BrN2S2/c1-3-5-7-9-11-19-14-21(13-18(16-26)17-27)28-23(19)22-15-20(24(25)29-22)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
InChI Key |
RGKUHGLAGQSJCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C=C(C#N)C#N)C2=CC(=C(S2)Br)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


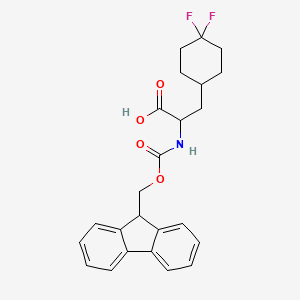
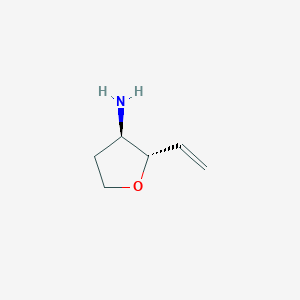
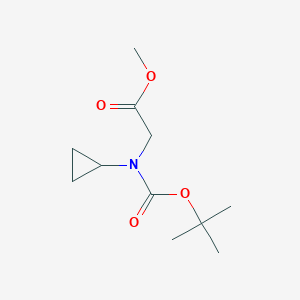
![(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15279794.png)
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B15279803.png)
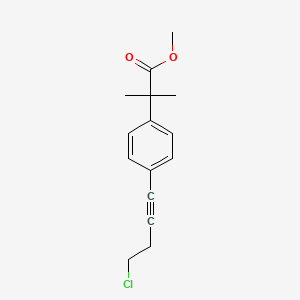
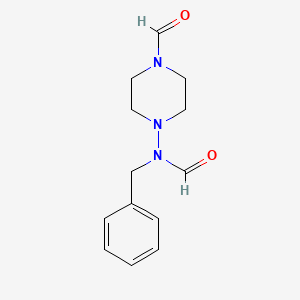
![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)
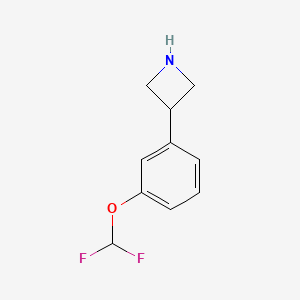
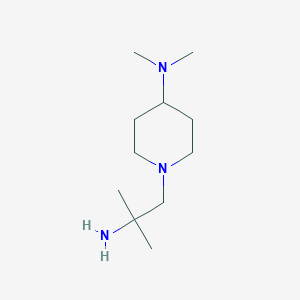
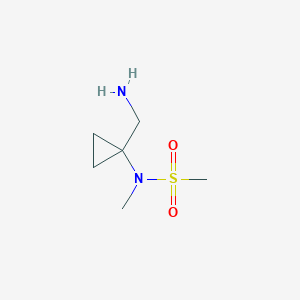
![7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)
